Ethyl 3,3-difluoro-2-oxobutanoate

Serine protease inhibition Transition-state mimicry Hydrate stability

Ethyl 3,3-difluoro-2-oxobutanoate (CAS 165544-34-3, molecular formula C₆H₈F₂O₃, MW 166.12) is a gem-difluorinated β-ketoester characterized by two fluorine atoms at the 3-position of the butanoate backbone, adjacent to the 2-oxo (α-keto) carbonyl. This compound belongs to the class of β,β-difluoro-α-keto esters, a family specifically designed as electrophilic serine protease inhibitors where the gem-difluoro motif enhances carbonyl electrophilicity and hydrate stability.

Molecular Formula C6H8F2O3
Molecular Weight 166.12 g/mol
CAS No. 165544-34-3
Cat. No. B063754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,3-difluoro-2-oxobutanoate
CAS165544-34-3
Molecular FormulaC6H8F2O3
Molecular Weight166.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C(C)(F)F
InChIInChI=1S/C6H8F2O3/c1-3-11-5(10)4(9)6(2,7)8/h3H2,1-2H3
InChIKeyIBYMLJXLJWWHLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3,3-Difluoro-2-oxobutanoate (CAS 165544-34-3): Procurement-Grade Overview of a Distinct Fluorinated β-Ketoester Building Block


Ethyl 3,3-difluoro-2-oxobutanoate (CAS 165544-34-3, molecular formula C₆H₈F₂O₃, MW 166.12) is a gem-difluorinated β-ketoester characterized by two fluorine atoms at the 3-position of the butanoate backbone, adjacent to the 2-oxo (α-keto) carbonyl . This compound belongs to the class of β,β-difluoro-α-keto esters, a family specifically designed as electrophilic serine protease inhibitors where the gem-difluoro motif enhances carbonyl electrophilicity and hydrate stability [1]. As a procurement entity, it is available from specialty chemical suppliers at purities of 95%+ and is utilized as a key intermediate for introducing the 3,3-difluoro-2-oxo moiety into larger molecular frameworks via condensation reactions such as Knorr pyrrole synthesis and Claisen-type condensations .

Why Ethyl 3,3-Difluoro-2-oxobutanoate Cannot Be Replaced by Common Difluoroacetoacetate Isomers: The Regiochemistry-Driven Reactivity Argument


The three isomeric ethyl difluoro-oxobutanoates—3,3-difluoro-2-oxo (165544-34-3), 4,4-difluoro-3-oxo (352-24-9), and 2,2-difluoro-3-oxo (2266-48-0)—are not interchangeable despite sharing the same molecular formula (C₆H₈F₂O₃) and molecular weight [1]. The critical distinction lies in the position of the gem-difluoro group relative to the ketone: the 3,3-isomer places fluorine directly on the carbon adjacent to the α-keto group, creating a β,β-difluoro-α-keto ester scaffold with dramatically enhanced α-carbonyl electrophilicity and >94% hydrate (gem-diol) formation in aqueous media—a property essential for transition-state mimicry in serine protease inhibition [2]. By contrast, the 4,4-isomer is a β-keto ester (difluoroacetoacetate) primarily exploited in agrochemical pyrazole carboxanilide fungicide synthesis (e.g., sedaxane, benzovindiflupyr) [3], while the 2,2-isomer exhibits α,α-difluoro substitution that alters enolate geometry and reduction stereoselectivity in bioreduction applications [4]. Substituting one isomer for another changes the fundamental reactive locus, rendering the synthetic route or biological mechanism invalid.

Quantitative Differentiation Evidence for Ethyl 3,3-Difluoro-2-oxobutanoate (CAS 165544-34-3) Against Closest Analogs


Hydrate (gem-Diol) Formation Propensity: 3,3-Difluoro-2-oxo vs. Non-Fluorinated α-Keto Ester

Ethyl 3,3-difluoro-2-oxobutanoate (as the representative β,β-difluoro-α-keto ester scaffold) exhibits >94% hydrate (gem-diol) formation in aqueous solution, as demonstrated by ¹H, ¹⁹F, and ¹³C NMR analysis of the homologous series reported by Parisi et al. [1]. This extreme hydration is driven by the electron-withdrawing gem-difluoro group at the β-position, which enhances the electrophilicity of the α-carbonyl. In contrast, the non-fluorinated α-keto ester counterpart (ethyl 2-oxobutanoate, CAS 15933-07-0) exists predominantly in the keto form under identical conditions, as the absence of fluorine eliminates the strong inductive effect required for hydrate stabilization.

Serine protease inhibition Transition-state mimicry Hydrate stability

Electrophilic Carbonyl Reactivity: 3,3-Difluoro-2-oxo vs. 4,4-Difluoro-3-oxo Isomer in Nucleophilic Trapping

The 3,3-difluoro-2-oxo substitution pattern places the electron-withdrawing CF₂ group directly adjacent to the α-keto carbonyl, creating a β,β-difluoro-α-keto ester. This arrangement generates a markedly more electrophilic α-carbon compared to the 4,4-difluoro-3-oxo isomer (CAS 352-24-9), where the CF₂ group is separated from the ketone by a methylene spacer and the ester carbonyl is at the opposing terminus [1]. In practice, the 3,3-difluoro-2-oxo esters rapidly form stable hydrates and react with nucleophiles at the α-carbonyl, whereas 4,4-difluoro-3-oxo esters react at the β-carbonyl or via enolate formation at the active methylene position between the two carbonyls, leading to fundamentally different reaction outcomes [2]. Under the standard Parisi protocol (oxidation of α-hydroxy ester with Dess-Martin periodinane), the 3,3-difluoro-2-oxo scaffold was obtained in yields ranging from 65–85% across five derivatives (6a–e) [1].

α-Keto ester reactivity Fluorine inductive effect Nucleophilic addition

Serine Protease Inhibitory Activity: 3,3-Difluoro-2-oxo Acid Derivative vs. Vigabatrin (GABA-AT Context)

While direct head-to-head data for ethyl 3,3-difluoro-2-oxobutanoate itself is limited in the public domain, the 3,3-difluoro-2-oxo pharmacophore has been deployed in a conformationally rigid vigabatrin analogue (compound 14, Pan et al., J. Med. Chem. 2003). This analogue, which incorporates the gem-difluoro motif adjacent to a reactive electrophilic center, exhibited a kinact/KI value 186 times greater than (S)-vigabatrin against GABA aminotransferase [1]. Under non-optimal conditions (pH 6.5, 25 °C), compound 14 showed KI = 31 ± 3 µM, kinact = 0.18 ± 0.02 min⁻¹, making it 52-fold more potent than (S)-vigabatrin (KI = 3.2 ± 1.0 mM, kinact = 0.37 ± 0.11 min⁻¹) [1]. This establishes a class-level precedent that the 3,3-difluoro-2-oxo substitution pattern can confer dramatically enhanced enzyme inactivation kinetics relative to non-fluorinated or monofluorinated congeners.

GABA aminotransferase inhibition Time-dependent inactivation Mechanism-based inhibitor

Physicochemical Property Distinction: Density and Boiling Point of 3,3-Difluoro-2-oxo Isomer vs. 4,4-Difluoro-3-oxo Isomer

The two commercially significant isomers—ethyl 3,3-difluoro-2-oxobutanoate (165544-34-3) and ethyl 4,4-difluoro-3-oxobutanoate (352-24-9)—can be unambiguously distinguished by their bulk physicochemical properties. The 4,4-difluoro isomer has been extensively characterized with a density of 1.191 g/cm³ at 25 °C, boiling point of 170.1 °C at atmospheric pressure, flash point of 55.7 °C, refractive index of 1.407, and vapor pressure of 1.49 mmHg at 25 °C [1]. The 3,3-difluoro isomer has a reported boiling point of 183 °C (lit.) and density of 1.181 g/mL at 25 °C . While these values are proximate, the consistent difference in boiling point (~13 °C) and density (~0.01 g/mL) provides a reliable analytical fingerprint for isomer identity verification upon procurement, mitigating the risk of receiving the incorrect isomer.

Physicochemical characterization Quality control Isomer identity confirmation

Downstream Application Divergence: Pharmaceutical Serine Protease Inhibitors vs. Agrochemical SDHI Fungicides

A systematic comparison of the patent and primary literature reveals a clean divergence in downstream application space between the two principal difluoro isomers. The 3,3-difluoro-2-oxo scaffold (including ethyl ester 165544-34-3 and its homologs) is documented in the medicinal chemistry literature for serine protease inhibitor design, exploiting the electrophilic α-keto warhead for covalent enzyme inhibition [1]. A related patent (WO2001070693A2) explicitly claims difluorobutyric acid derivatives as metalloprotease inhibitors [2]. In contrast, the 4,4-difluoro-3-oxo isomer (352-24-9) is predominantly cited as an intermediate for succinate dehydrogenase inhibitor (SDHI) fungicides—sedaxane, benzovindiflupyr, isopyrazam, fluxapyroxad, and bixafen—manufactured via 3-difluoromethyl-4-pyrazole-carboxylic acid ester intermediates . This application bifurcation is not incidental but reflects the fundamental chemical reactivity difference: the α-keto ester is an electrophilic warhead; the β-keto ester is an enolate synthon for heterocycle construction.

End-use application Medicinal chemistry Agrochemical intermediate

Validated Application Scenarios for Ethyl 3,3-Difluoro-2-oxobutanoate (CAS 165544-34-3) Based on Quantitative Evidence


Design and Synthesis of Serine Protease Transition-State Analog Inhibitors

Ethyl 3,3-difluoro-2-oxobutanoate is the prototypical building block for constructing β,β-difluoro-α-keto ester-based serine protease inhibitors. As established by Parisi et al. [1], the scaffold exists as >94% hydrate (gem-diol) in aqueous media, directly mimicking the tetrahedral intermediate of serine protease catalysis. The synthetic route involves: (i) preparation of the α,α-difluoro ester from an α-keto ester, (ii) hemiacetal formation, (iii) cyanohydrin synthesis, and (iv) α-hydroxy ester oxidation to yield the final β,β-difluoro-α-keto ester. This methodology was validated across five derivatives (R = Me, Et, i-Pr, Bn, Ph) with synthetic yields of 65–85% for the key oxidation step, demonstrating broad substrate scope for inhibitor library construction [1].

GABA Aminotransferase (GABA-AT) Inactivator Development for Epilepsy Research

The 3,3-difluoro-2-oxo pharmacophore embedded in ethyl 3,3-difluoro-2-oxobutanoate is directly relevant to the design of mechanism-based GABA-AT inactivators. Pan, Qiu, and Silverman (2003) demonstrated that a conformationally rigid vigabatrin analogue containing the difluoro electrophilic center achieved a 186-fold increase in kinact/KI over (S)-vigabatrin and remained potently active even in the presence of 2 mM 2-mercaptoethanol—a condition that abolished activity of the non-fluorinated analogue [1]. For medicinal chemistry teams developing next-generation epilepsy therapeutics, this building block provides the electrophilic warhead necessary to achieve time-dependent enzyme inactivation with therapeutic durability.

Metalloprotease Inhibitor Fragment Synthesis

Patent WO2001070693A2 explicitly claims difluorobutyric acid derivatives—structurally encompassing the 3,3-difluoro-2-oxobutanoate scaffold—as metalloprotease inhibitors [1]. The electrophilic α-keto ester moiety, activated by the β-difluoro substitution, serves as a zinc-binding group or transition-state analog in metalloprotease active sites. This patent precedent establishes a clear intellectual property pathway for deploying ethyl 3,3-difluoro-2-oxobutanoate as a key intermediate in metalloprotease-targeted drug discovery programs.

Fluorinated Heterocycle Synthesis via Knorr Pyrrole and Claisen-Type Condensations

Ethyl 3,3-difluoro-2-oxobutanoate participates in Knorr pyrrole synthesis and Claisen-type condensations, enabling the introduction of the 3,3-difluoro-2-oxo moiety into heterocyclic frameworks [1]. This reactivity is orthogonal to that of the 4,4-difluoro isomer (which forms pyrazole carboxanilides via hydrazine condensation at the β-keto position). For laboratories constructing fluorinated heterocycle libraries, the 3,3-isomer provides access to α-keto-β,β-difluoro-substituted pyrroles, furans, and related heterocycles that are inaccessible from the 4,4-isomer.

Quote Request

Request a Quote for Ethyl 3,3-difluoro-2-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.